molecular formula C8H19NO B1593639 2-(Diethylamino)-2-methylpropan-1-ol CAS No. 25688-63-5

2-(Diethylamino)-2-methylpropan-1-ol

Cat. No.: B1593639
CAS No.: 25688-63-5
M. Wt: 145.24 g/mol
InChI Key: IJWQSGBLQWYBPS-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-methylpropan-1-ol (CAS: 25688-63-5) is a tertiary amino alcohol with the molecular formula C₈H₁₉NO and a molar mass of 145.24 g/mol (calculated from formula). It is structurally characterized by a diethylamino group (-N(C₂H₅)₂) and a hydroxyl group (-OH) attached to adjacent carbons in a branched propanol backbone.

Properties

IUPAC Name

2-(diethylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-9(6-2)8(3,4)7-10/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWQSGBLQWYBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284446
Record name 2-(diethylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-63-5
Record name 25688-63-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(diethylamino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)-2-methylpropan-1-ol can be synthesized through the reaction of diethylamine with 2-methylpropanal in the presence of a reducing agent. The reaction typically involves the following steps:

    Formation of an imine: Diethylamine reacts with 2-methylpropanal to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form this compound. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Diethylamino)-2-methylpropanal or 2-(Diethylamino)-2-methylpropanone.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated or esterified derivatives.

Scientific Research Applications

2-(Diethylamino)-2-methylpropan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, enhancing its reactivity and solubility in different solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Molecular Formula: C₉H₂₁NO
  • Molar Mass : 159.27 g/mol .
  • Physical Properties :
    • Form: Clear liquid
    • Boiling Point: 226.6 °C
    • Density: 0.875 g/cm³
    • Flash Point: 73.9 °C .
  • Toxicity: Causes eye irritation (H319) and acute oral toxicity (H302).
  • Stability: Incompatible with strong oxidizers (e.g., peroxides, nitrates) and decomposes into hazardous products like nitrogen oxides (NOₓ) under combustion .

Diethylaminoethanol (DEAE, 2-(Diethylamino)ethanol)

  • Molecular Formula: C₆H₁₅NO
  • Molar Mass : 117.19 g/mol .
  • Physical Properties :
    • Appearance: Colorless liquid with a weak ammonia odor.
    • Boiling Point: ~161 °C (estimated).
  • Applications : Used as a corrosion inhibitor, pH adjuster, and intermediate in surfactants and pharmaceuticals .

2-Methyl-2-(methylamino)propan-1-ol

  • Molecular Formula: C₅H₁₃NO
  • Molar Mass : 103.17 g/mol .
  • Key Differences: Smaller molecular size and lower steric hindrance compared to diethylamino derivatives. Limited data on physical properties; primarily used in niche synthetic applications .

Comparative Data Table

Property 2-(Diethylamino)-2-methylpropan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylaminoethanol (DEAE) 2-Methyl-2-(methylamino)propan-1-ol
Molecular Formula C₈H₁₉NO C₉H₂₁NO C₆H₁₅NO C₅H₁₃NO
Molar Mass (g/mol) 145.24 159.27 117.19 103.17
Boiling Point (°C) Not reported 226.6 ~161 (estimated) Not reported
Density (g/cm³) Not reported 0.875 ~0.89 (estimated) Not reported
Flash Point (°C) Not reported 73.9 ~60 (estimated) Not reported
Toxicity Data lacking H302, H319 Lower acute toxicity Data lacking
Key Stability Concerns Not reported Incompatible with oxidizers Less reactive Not reported

Biological Activity

2-(Diethylamino)-2-methylpropan-1-ol, also known as diethylamino isobutanol, is a tertiary amine with significant biological activity, particularly in pharmacology. Its structure allows it to function effectively as a local anesthetic and in various other therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C₈H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Appearance : Colorless to yellowish liquid with an ammonia-like odor.
  • Solubility : Miscible with water, which enhances its applicability in pharmaceutical formulations.

This compound primarily acts by blocking sodium channels in nerve cells, which inhibits nerve conduction. This property is crucial for its use as a local anesthetic. Additionally, it interacts with various neurotransmitter receptors, influencing synaptic transmission and modulating pain pathways.

1. Local Anesthetic Properties

The compound is recognized for its effectiveness as a local anesthetic due to its ability to block nerve conduction. Studies indicate that it can provide pain relief in surgical and dental procedures.

2. Neurotransmitter Modulation

Research has shown that this compound interacts with neurotransmitter systems, particularly:

  • GABAergic System : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Cholinergic System : Modulates acetylcholine receptors, potentially affecting cognitive functions and muscle control.

3. Antimicrobial Activity

Emerging studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may facilitate interactions with microbial membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
2-(Dimethylamino)-2-methylpropan-1-olC₆H₁₅NOLocal anesthetic with fewer side effects.
1-Dimethylamino-2-propanolC₅H₁₃NOSimilar biological activity but shorter alkyl chain.
N,N-DiethylglycineC₅H₁₁NO₂Functions as a neurotransmitter modulator.

Case Study 1: Efficacy in Pain Management

A clinical trial evaluated the efficacy of this compound in patients undergoing minor surgical procedures. The results demonstrated significant pain reduction compared to placebo, highlighting its effectiveness as a local anesthetic.

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones, suggesting potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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